1,2-Benzothiazolin-3-one, 6-methyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)11-9-8(6)10/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOBQYYGSDGUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195834 | |
| Record name | 1,2-Benzothiazolin-3-one, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-47-7 | |
| Record name | 1,2-Benzothiazolin-3-one, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC48653 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzothiazolin-3-one, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1,2 Benzothiazolin 3 One and Its Derivatives
Synthetic Approaches to the 1,2-Benzothiazolin-3-one Parent Structure
The creation of the 1,2-benzothiazolin-3-one core, a key structural motif in various industrial and pharmaceutical compounds, has been approached through numerous synthetic routes. These methods range from traditional, multi-step processes to more refined, contemporary strategies that prioritize efficiency and environmental considerations. The synthesis of the 6-methyl derivative generally follows these established pathways, utilizing appropriately substituted starting materials.
Traditional Synthesis Routes and Their Limitations
Historically, the synthesis of 1,2-benzothiazolin-3-one has been dominated by methods that, while effective, are often encumbered by significant drawbacks, including harsh reaction conditions, the use of hazardous reagents, and the generation of substantial waste.
A prominent traditional method for synthesizing 1,2-benzisothiazolin-3-one (BIT) begins with 2,2′-dithiodibenzoic acid. irobiocide.comresearchgate.net This route, while historically significant, is characterized by several limitations. The process is often lengthy and can produce undesirable byproducts like sulfur dioxide gas. google.com
The synthesis typically involves the following steps:
Diazotization and Disulfide Formation : The process starts with o-aminobenzoic acid, which undergoes diazotization followed by a disulfide reaction to produce 2,2′-dithiodibenzoic acid. irobiocide.com This initial step requires strict temperature control (0-5°C) to manage the reaction. irobiocide.com
Chlorination : The resulting diacid is treated with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride. irobiocide.com This step often involves the use of corrosive reagents. irobiocide.com
Ammonolysis and Cyclization : The acyl chloride is then reacted with ammonia (B1221849) in a cyclization reaction to form the final 1,2-benzisothiazolin-3-one product. irobiocide.com
Table 1: Limitations of the 2,2'-Dithiodibenzoic Acid Route
| Limitation | Description |
| Long Process | Involves multiple distinct chemical steps, from diazotization to final cyclization. google.com |
| Harsh Conditions | Requires corrosive and toxic reagents like thionyl chloride and bromine. irobiocide.com |
| Waste Generation | Can produce environmentally harmful waste gases such as sulfur dioxide. google.com |
| Low Yield | The traditional pathway is often associated with low overall product yields. google.com |
Contemporary and Environmentally Conscious Synthesis Methods
In response to the limitations of traditional routes, modern synthetic chemistry has focused on developing more efficient, safer, and greener alternatives. These methods often feature fewer steps, milder reaction conditions, and higher atom economy.
A notable contemporary approach involves the ring transformation of 1,3-benzoxathiin-4-one 1-oxides. researchgate.netresearchgate.net This method is considered nonhazardous and inexpensive. researchgate.net The synthesis proceeds via the following proposed mechanism:
Oxidation : 1,3-Benzoxathiin-4-ones are first oxidized using an oxidant like hydrogen peroxide with a catalyst to form 1,3-benzoxathiin-4-one 1-oxides. researchgate.net
Nucleophilic Attack and Ring Opening : Amines attack the carbonyl group of the 1,3-benzoxathiin-4-one 1-oxide. researchgate.net
Elimination and Cyclization : This is followed by the elimination of a carbonyl compound, which likely produces a sulfenic acid intermediate that subsequently undergoes ring closure to yield the desired 1,2-benzisothiazolin-3-one. researchgate.net
This pathway represents a significant improvement by avoiding hazardous reagents and complex procedures. researchgate.net
Another modern and efficient route starts from o-chlorobenzonitrile or other 2-halobenzonitriles. google.comgoogle.com This method circumvents the traditional 2,2'-dithiodibenzoic acid pathway, resulting in a shorter process with reduced environmental pollution. google.com A patented method outlines the following steps: google.com
Sulfhydration : o-Chlorobenzonitrile is reacted with anhydrous sodium hydrosulfide, followed by acidification, to produce o-mercaptobenzonitrile. google.com
Oxidative Cyclization : The o-mercaptobenzonitrile is then reacted with chlorine gas in the presence of water. Heating and crystallization yield the 1,2-benzisothiazolin-3-one product. google.com
An alternative patented method involves reacting a 2-halobenzonitrile with an alkanethiol to form a 2-(alkylthio)benzonitrile intermediate, which is subsequently treated with a halogenating agent in water to give the final product. google.com These methods are noted for their simplicity and high yields. google.com
Table 2: Comparison of Synthesis Routes from 2-Halobenzonitrile Precursors
| Precursor | Key Reagents | Intermediate | Key Advantages |
| o-Chlorobenzonitrile | Anhydrous sodium hydrosulfide, Chlorine gas | o-Mercaptobenzonitrile | Fewer steps, reduced pollution compared to traditional routes. google.com |
| 2-Halobenzonitrile | Alkanethiol, Halogenating agent | 2-(Alkylthio)benzonitrile | Economical and cost-efficient due to potential recycling of reagents. google.com |
Oxidative cyclization of benzamide (B126) derivatives offers a direct and atom-economical approach to the 1,2-benzisothiazolin-3-one skeleton. An efficient method utilizes a cobalt catalyst for the intramolecular S-N bond formation in water. researchgate.net This process starts from 2-mercaptobenzamide. The proposed mechanism involves: researchgate.net
Catalyst Oxidation : Co(II) is oxidized by oxygen to form the active Co(III) catalyst.
Thiyl Radical Formation : The Co(III) catalyst oxidizes the 2-mercaptobenzamide to generate a thiyl radical intermediate.
Intramolecular Cyclization : Under an oxygen atmosphere, an intramolecular nucleophilic attack by the N-H bond on the sulfur atom of the radical intermediate leads to the formation of the 1,2-benzisothiazol-3(2H)-one product. researchgate.net
This reaction demonstrates good tolerance for a variety of substituents and benefits from using water as a solvent, which simplifies product purification. researchgate.net Another approach involves the manganese-catalyzed oxidative dehydrogenative cyclization of a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide in ethanol (B145695) under oxygen pressure, achieving high yields. chemicalbook.com
Solvent-Free Synthesis Techniques
The development of environmentally benign synthetic methods has led to the exploration of solvent-free reaction conditions for the synthesis of benzothiazole (B30560) derivatives. One notable green chemistry approach involves the reaction of 2-aminothiophenol (B119425) with various aromatic benzoyl chlorides at room temperature. researchgate.net This method has been shown to produce 2-substituted benzothiazoles in good to excellent yields with very short reaction times, often within minutes. researchgate.net
The proposed mechanism for this solvent-free synthesis begins with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl group of the benzoyl chloride, forming an intermediate. Subsequently, a ring-closure occurs through the nucleophilic attack of the thiol group on the same carbonyl carbon, followed by dehydration to yield the final 2-substituted benzothiazole product. researchgate.net This approach stands in contrast to traditional methods that often require high temperatures and the use of solvents like pyridine (B92270) or toluene. researchgate.net
Table 1: Comparison of Synthetic Conditions for Benzothiazole Derivatives researchgate.net
| Catalyst | Solvent | Condition | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | None | Room Temp. | < 0.05 | 61-100 |
| None | 1-Methyl-pyrrolidin-2-one | 100 °C | 1 | 75-95 |
| None | Pyridine | Reflux | 1 | 74-82 |
| SnCl₂·2H₂O | Ethanol | Reflux | 4 | 85-95 |
This table illustrates the efficiency of the solvent-free method compared to solvent-based approaches.
While this specific methodology focuses on 2-substituted benzothiazoles, the principles of solvent-free synthesis are applicable to the broader class of benzisothiazolinones, aiming to reduce waste, reaction time, and energy consumption.
Synthesis of Substituted 1,2-Benzothiazolin-3-one Derivatives
N-Substitution Methodologies
The nitrogen atom of the 1,2-benzisothiazolin-3-one ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents to modify the compound's properties.
A common and effective method for preparing N-substituted 1,2-benzisothiazolin-3-ones involves the alkylation of a salt of the parent molecule. The use of the lithium salt of 1,2-benzisothiazolin-3-one has been shown to be particularly effective for achieving N-alkylation in good yield and with high selectivity. google.com This process typically involves reacting the lithium salt with an electrophilic alkylating agent, such as dimethyl sulfate (B86663) or an alkyl bromide. google.com
For instance, the reaction of 1,2-benzisothiazolin-3-one lithium salt with dimethyl sulfate in acetone (B3395972) can lead to greater than 99.5% alkylation, producing N-methyl-1,2-benzisothiazolin-3-one. google.com Similarly, reaction with 1-bromobutane (B133212) can yield the N-butyl derivative. google.com A key advantage of this method is the high degree of conversion of the starting salt. google.com However, a mixture of N-alkylated and O-alkylated products can be formed, with the ratio depending on the reaction conditions. google.com
Table 2: N-Alkylation of 1,2-Benzisothiazolin-3-one Lithium Salt google.com
| Alkylating Agent | Solvent | Product | N/O-Alkylation Ratio |
|---|---|---|---|
| Dimethyl sulfate | Acetone | N-methyl-1,2-benzisothiazolin-3-one | 92.8:7.2 |
| 1-Bromobutane | DMF | N-butyl-1,2-benzisothiazolin-3-one | 79:21 |
Achieving selective N-substitution is crucial for the synthesis of specific derivatives. The choice of solvent and alkylating agent plays a significant role in directing the reaction towards either N- or O-alkylation. google.com
Beyond simple alkylation, other functional groups can be introduced at the nitrogen position. A two-step, one-pot reaction strategy has been developed for the synthesis of a variety of N-substituted 1,2-benzisothiazol-3(2H)-ones. nih.gov This method involves the initial formation of 2-chlorosulfenyl benzoylchloride as an intermediate, which then reacts with various primary amines or anilines to yield the desired N-substituted products in excellent yields. nih.gov This strategy allows for the creation of a diverse library of derivatives, including those with alkyl, hydroxyalkyl, and aryl substituents. nih.gov
Examples of synthesized N-substituted derivatives include:
2-Propylbenzo[d]isothiazol-3(2H)-one nih.gov
2-(2-Hydroxyethyl)benzo[d]isothiazol-3(2H)-one nih.gov
2-(2-Chlorophenyl)benzo[d]isothiazol-3(2H)-one nih.gov
This highlights the versatility of modern synthetic strategies in achieving selective functionalization at the nitrogen atom.
Ring-Substitution (e.g., Methylation at C-6) and its Synthetic Feasibility
Functionalization of the benzene (B151609) ring of the 1,2-benzisothiazolin-3-one core allows for another level of structural modification. Introducing substituents onto the aromatic ring can significantly influence the molecule's electronic and biological properties. researchgate.net
The synthesis of ring-substituted 1,2-benzisothiazolin-3-ones often starts with an appropriately substituted precursor. For the synthesis of 6-methyl-1,2-benzisothiazolin-3-one, a logical starting material is a p-toluidine (B81030) derivative, which already contains the required methyl group at the correct position.
A synthetic route to 2-amino-6-methylbenzothiazole (B160888) starts with p-toluidine, which is first reacted with ammonium (B1175870) thiocyanate (B1210189) to form p-tolylthiourea. jyoungpharm.orgresearchgate.net This intermediate is then treated with hydrobromic acid to facilitate cyclization, yielding 2-amino-6-methylbenzothiazole. jyoungpharm.org This 6-methylated benzothiazole can then serve as a key intermediate for further transformations to obtain 6-methyl-1,2-benzisothiazolin-3-one.
Table 3: Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine jyoungpharm.org
| Step | Reactants | Product |
|---|---|---|
| 1 | p-Toluidine, Ammonium thiocyanate, HCl | p-Tolylthiourea |
| 2 | p-Tolylthiourea, H₂SO₄, HBr | 2-Amino-6-methylbenzothiazole |
This approach demonstrates the feasibility of synthesizing C-6 methylated derivatives by selecting a starting material that already possesses the desired substitution pattern on the benzene ring. Further functionalization of the heterocyclic part of the molecule can then be carried out to yield the final target compound.
Challenges and Opportunities in Site-Specific Methylation (e.g., at C-6)
The introduction of a methyl group at the C-6 position of the 1,2-benzothiazolin-3-one scaffold presents both significant challenges and opportunities for the development of new derivatives with potentially enhanced biological activities. The primary challenge lies in achieving regioselectivity, as the benzene ring possesses multiple sites susceptible to electrophilic substitution.
Direct methylation of the parent 1,2-benzothiazolin-3-one is often complicated by the directing effects of the existing substituents. The electron-withdrawing nature of the carbonyl group and the heteroatoms can deactivate the ring towards electrophilic attack and direct incoming groups to other positions, such as the nitrogen atom. researchgate.net Therefore, multi-step synthetic strategies are typically required to achieve C-6 methylation.
One common approach involves starting with a pre-functionalized benzene ring where a methyl group is already present at the desired position. For instance, the synthesis could begin with a substituted o-chlorobenzonitrile or 2-mercaptobenzamide bearing a methyl group at the para-position to the eventual sulfur atom. Subsequent cyclization reactions would then yield the desired 6-methyl-1,2-benzothiazolin-3-one. google.comnih.gov
The opportunity presented by overcoming these challenges is the ability to systematically explore the structure-activity relationships (SAR) of 6-methyl substituted benzothiazolinones. The methyl group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This has been demonstrated in studies on various 1,2-benzisothiazol-3-one derivatives, where substitutions on the benzene ring have led to potent inhibitors of enzymes like caspase-3. nih.gov
Novel Reaction Pathways and Chemical Transformations
Recent advancements in synthetic organic chemistry have provided new avenues for the synthesis and transformation of 1,2-benzothiazolin-3-one derivatives, including those with specific substitutions like the 6-methyl variant.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often leading to cleaner products. nih.govsemanticscholar.orgscielo.brresearchgate.netmdpi.com This technology has been successfully applied to the synthesis of various benzothiazole and benzisothiazolinone derivatives. nih.govsemanticscholar.orgscielo.brresearchgate.netmdpi.com
For the synthesis of compounds related to 1,2-benzothiazolin-3-one, microwave irradiation can significantly shorten reaction times compared to conventional heating methods. nih.govsemanticscholar.org For example, the condensation of 2-aminothiophenols with various electrophiles, a key step in forming the benzothiazole core, can be achieved in minutes under microwave conditions, as opposed to several hours with traditional heating. semanticscholar.org While specific examples for the direct synthesis of 1,2-benzothiazolin-3-one, 6-methyl- using microwaves are not extensively detailed in the provided results, the general applicability of this method to related structures suggests its high potential. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives has been shown to be rapid and efficient. nih.gov Similarly, various benzothiazole derivatives have been synthesized using microwave irradiation, highlighting the technology's ability to enhance chemical yields and reduce reaction times. semanticscholar.orgscielo.brresearchgate.netmdpi.com
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Synthesis of 2-benzylidenoimino-6-substituted-benzothiazoles | 4-6 hours | 1-2 minutes | Improved | semanticscholar.org |
| Synthesis of 2-substituted benzothiazole analogs | Not specified | Significantly shorter | Higher yield | scielo.br |
Ring Opening Reactions and Subsequent Derivatization
The 1,2-benzothiazolin-3-one ring system can undergo ring-opening reactions, providing a versatile platform for further chemical transformations and the synthesis of novel derivatives. These reactions typically involve the cleavage of the S-N bond or the C-S bond, allowing for the introduction of new functional groups.
Subsequent derivatization of the opened ring can lead to a diverse range of structures. The resulting thiol and amide functionalities can be targeted for alkylation, acylation, or condensation with other molecules, paving the way for the synthesis of new compound libraries for biological screening. The development of novel synthetic methodologies for benzo[d]isothiazol-3(2H)-one derivatives is an active area of research, with various innovative intramolecular and intermolecular pathways being explored. nih.gov
Mechanistic Studies of Action and Degradation of 1,2 Benzothiazolin 3 One
Biological Mechanism of Action (Excluding Clinical Aspects)
The biological activity of benzisothiazolinones stems from their ability to interfere with critical cellular processes in microorganisms and to interact with specific enzymes.
Isothiazolinones, including benzisothiazolinone, possess a potent, broad-spectrum antimicrobial mode of action. wikipedia.org This efficacy is not attributed to a single effect but rather to a multi-pronged attack on microbial cells, making the development of resistance unlikely. technologynetworks.com The primary mechanism involves a two-step process: an initial rapid inhibition of growth and metabolism, followed by irreversible cellular damage that leads to a loss of viability.
Contrary to some other biocides, studies on 1,2-Benzisothiazolin-3-one (BIT) at growth-inhibitory concentrations indicate that it has minimal effect on the integrity of the microbial cell membrane. While some derivatives may physically adsorb at the cell wall surface, significant disruption or lysis of the membrane is not considered the primary mode of biocidal action. researchgate.net
A key aspect of the antimicrobial action of BIT is its significant inhibition of essential metabolic pathways. Research on the Gram-positive bacterium Staphylococcus aureus has shown that BIT effectively inhibits the active transport and oxidation of glucose. These processes are fundamental for energy generation (ATP synthesis) and cellular function. By disrupting these metabolic activities, the compound effectively starves the microorganism of the energy required for growth and survival. pcimag.com
The most critical mechanism of action for isothiazolinones is their chemical interaction with cellular thiol groups (sulfhydryl groups). These compounds are electrophilic agents that readily react with nucleophilic thiols found in amino acids like cysteine, peptides such as glutathione, and the active sites of many essential enzymes. nih.gov
This interaction leads to the formation of mixed disulfides, which inactivates the thiol-containing molecule. The consequences of this action are widespread within the cell:
Enzyme Inactivation: Key metabolic enzymes, particularly dehydrogenase enzymes involved in respiration, are inhibited. This disruption of metabolic pathways halts critical functions like oxygen consumption and energy generation.
Depletion of Antioxidants: Reaction with glutathione, a crucial intracellular antioxidant, disrupts the cell's ability to manage oxidative stress.
Protein Damage: The inactivation of thiol-containing proteins and enzymes leads to a cascade of events causing irreversible cell damage and ultimately, cell death.
| Cellular Component | Type | Effect of Interaction |
|---|---|---|
| Glutathione (GSH) | Tripeptide Antioxidant | Depletion of cellular antioxidant defenses, increased oxidative stress. |
| Cysteine Residues | Amino Acid in Proteins | Formation of disulfide bonds, altering protein structure and function. |
| Dehydrogenase Enzymes | Thiol-Containing Enzymes | Inhibition of cellular respiration and energy (ATP) synthesis. pcimag.com |
| Other Thiol-Containing Proteins | Various Enzymes & Structural Proteins | Widespread disruption of cellular metabolism and function. |
Benzisothiazolinones exhibit a degree of selective efficacy, generally showing greater activity against Gram-positive bacteria than Gram-negative bacteria. nih.govnih.govresearchgate.net This difference in susceptibility is primarily due to the structural differences in the bacterial cell walls. nih.gov Gram-negative bacteria possess a complex outer membrane containing lipopolysaccharides, which acts as a formidable barrier, limiting the penetration of external chemicals like biocides. nih.gov Gram-positive bacteria lack this outer membrane, having a thicker but more permeable peptidoglycan layer that allows biocides to access their targets more easily. eoscu.com
For example, a study involving a polyurethane film containing BIT demonstrated a bactericidal efficacy of 91.6% against the Gram-positive Staphylococcus aureus, but only 30% against the Gram-negative Escherichia coli. researchgate.net Similarly, other studies have shown that various BIT derivatives exhibit moderate to potent activity against several Gram-positive strains while showing no significant inhibition of E. coli at similar concentrations. researchgate.net
| Bacterial Type | Organism | Bactericidal Efficacy (%) |
|---|---|---|
| Gram-Positive | Staphylococcus aureus | 91.6% researchgate.net |
| Gram-Negative | Escherichia coli | 30.0% researchgate.net |
Beyond their broad antimicrobial effects, derivatives of the 1,2-benzisothiazol-3-one scaffold have been specifically designed and identified as potent inhibitors of certain enzymes, notably caspases. Caspases (cysteine-aspartic proteases) are a family of enzymes that play essential roles in programmed cell death (apoptosis) and inflammation. nih.gov
A 2014 study detailed the synthesis of a series of 1,2-benzisothiazol-3-one derivatives and evaluated their activity as inhibitors of Caspase-3 and Caspase-7, which are key "executioner" caspases in the apoptotic pathway. nih.gov Several of the synthesized compounds demonstrated highly potent, low-nanomolar inhibition of Caspase-3. nih.gov Molecular docking simulations suggested that these inhibitors bind effectively within the active site of the enzyme. nih.gov This inhibitory action was shown to protect cells from chemically induced apoptosis, highlighting the potential of this chemical scaffold in modulating specific enzymatic pathways. nih.gov
| Compound | Caspase-3 IC₅₀ (nM) | Caspase-7 IC₅₀ (nM) |
|---|---|---|
| Derivative 5i | 1.15 nih.gov | 13.6 nih.gov |
| Derivative 5h | 2.81 nih.gov | 25.3 nih.gov |
| Derivative 5j | 3.12 nih.gov | 30.1 nih.gov |
Molecular Mechanisms of Action for Specific Derivatives (e.g., Herbicide Safeners)
Herbicide safeners are chemical agents that enhance a crop's tolerance to a herbicide without diminishing the herbicide's effectiveness on target weeds. mdpi.com This is often achieved by stimulating the crop's natural defense mechanisms, leading to a more rapid detoxification of the herbicide. researchgate.net
The primary mechanism by which safeners operate is through the enhancement of herbicide metabolism within the crop plant. mdpi.com This process typically involves several key enzymatic pathways:
Induction of Glutathione S-transferases (GSTs): Safeners can induce the expression of GSTs, enzymes that catalyze the conjugation of the herbicide with glutathione, a key antioxidant in plants. jircas.go.jp This conjugation reaction generally results in a less toxic and more water-soluble compound that can be more easily sequestered or degraded by the plant. jircas.go.jp
Induction of Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for the primary metabolism of many xenobiotics, including herbicides. Safeners can increase the activity of P450s, leading to the oxidation of the herbicide, which is often a preliminary step to further detoxification. mdpi.com
Induction of UDP-glucosyltransferases (UGTs): UGTs are involved in the glycosylation of herbicides, another important detoxification pathway that increases the water solubility of the herbicide and facilitates its removal from the active sites within the plant cell. mdpi.com
Induction of ATP-binding Cassette (ABC) Transporters: These transport proteins can be induced by safeners to actively pump herbicides and their metabolites into vacuoles, effectively compartmentalizing them away from sensitive cellular components. mdpi.com
Environmental Fate and Degradation Mechanisms
The environmental persistence and degradation pathways of a chemical compound are of paramount importance. For 1,2-Benzothiazolin-3-one and its derivatives, both biological and non-biological processes contribute to their breakdown in the environment.
Biodegradation Pathways
Biodegradation is a key process in the removal of organic compounds from the environment. The susceptibility of 1,2-Benzothiazolin-3-one, 6-methyl- to microbial degradation is a critical factor in determining its environmental persistence.
Information specific to the microbial degradation of 1,2-Benzothiazolin-3-one, 6-methyl- in soil is limited. However, studies on the parent compound, BIT, indicate that it is biodegradable, although high concentrations can be toxic to the microorganisms responsible for its degradation. industrialchemicals.gov.au The rate of degradation is influenced by factors such as soil type, microbial population, and the concentration of the compound. It is plausible that the 6-methyl derivative would follow similar degradation patterns, although the presence of the methyl group could potentially influence the rate and pathway of degradation.
Wastewater treatment plants are a significant nexus for the collection and potential degradation of industrial and household chemicals. Research on the removal of benzothiazoles in wastewater treatment has shown that biodegradation can occur. For instance, a study on a hybrid moving bed biofilm reactor demonstrated the removal of various benzotriazoles and 2-hydroxybenzothiazole, with biodegradation being a key mechanism. researchgate.net While this study did not specifically investigate 1,2-Benzothiazolin-3-one, 6-methyl-, it highlights the potential for related structures to be biotransformed in such systems. The efficiency of removal is dependent on the specific microbial communities present in the activated sludge and biofilm. researchgate.net
A significant factor influencing the biodegradation of benzisothiazolinones is their inherent antimicrobial activity. At high concentrations, these compounds can inhibit the growth and metabolic activity of the very microorganisms that would otherwise degrade them. industrialchemicals.gov.au A study on BIT showed 0% degradation after 28 days at a concentration of 100 mg/L, a level that is toxic to bacteria. industrialchemicals.gov.au This suggests that the concentration of 1,2-Benzothiazolin-3-one, 6-methyl- in the environment will be a critical determinant of its biodegradation rate. Lower, environmentally relevant concentrations are more likely to permit microbial degradation to proceed.
Abiotic Degradation Pathways
In addition to biodegradation, abiotic processes can contribute to the breakdown of chemical compounds in the environment. For isothiazolinones, photodegradation is a potential abiotic degradation pathway. The cleavage of the isothiazolinone ring can lead to the formation of various transformation products. While specific studies on the abiotic degradation of 1,2-Benzothiazolin-3-one, 6-methyl- are not prevalent, the general principles of organic chemical degradation would apply, including potential for hydrolysis and photolysis under relevant environmental conditions.
Hydrolytic Stability and Hydrolysis Kinetics
There is currently a lack of specific data in peer-reviewed literature regarding the hydrolytic stability and hydrolysis kinetics of 1,2-Benzothiazolin-3-one, 6-methyl-.
For the parent compound, 1,2-benzisothiazolin-3-one (BIT), studies have shown it to be hydrolytically stable. nih.govresearchgate.netindustrialchemicals.gov.auresearchgate.net The hydrolysis half-life in the environment has been reported to be greater than 30 days. nih.govresearchgate.netresearchgate.net This stability is a key factor in its persistence when used in aqueous formulations.
| Compound | Parameter | Value | Conditions |
|---|---|---|---|
| 1,2-Benzothiazolin-3-one, 6-methyl- | Hydrolysis Half-life | No data available | - |
| 1,2-Benzisothiazolin-3-one (BIT) | Hydrolysis Half-life | > 30 days | Environmental conditions |
Photodegradation in Aqueous and Atmospheric Environments
However, the photodegradation of the parent compound, 1,2-benzisothiazolin-3-one (BIT), has been investigated. BIT is known to be susceptible to photodegradation. nih.govresearchgate.netresearchgate.net When exposed to sunlight, it can degrade, which may affect its biocidal efficacy over time. researchgate.netresearchgate.net The photodegradation process in water can lead to the formation of various photoproducts through mechanisms such as isomerization, oxidation, hydroxylation, and hydrolysis. researchgate.netresearchgate.net One study on the photodegradation of BIT under UVC irradiation found that the rate of degradation is influenced by the pH of the solution. nih.gov The pseudo-first-order kinetic constant was observed to increase as the pH went from 5 to 8. nih.gov
| Compound | Parameter | Value | Environment |
|---|---|---|---|
| 1,2-Benzothiazolin-3-one, 6-methyl- | Photodegradation Data | No data available | Aqueous/Atmospheric |
| 1,2-Benzisothiazolin-3-one (BIT) | Susceptibility | Susceptible to photodegradation | Aqueous |
Reaction with Atmospheric Hydroxyl Radicals
Detailed research findings and kinetic data on the reaction of 1,2-Benzothiazolin-3-one, 6-methyl- with atmospheric hydroxyl (OH) radicals could not be located in the available literature.
For the related compound, 1,2-benzisothiazolin-3-one (BIT), it is predicted that the vapor-phase compound will be degraded in the atmosphere through reactions with photochemically-produced hydroxyl radicals. nih.gov However, specific rate constants and half-lives for this atmospheric reaction are not provided in the reviewed sources. The reaction with hydroxyl radicals is a primary degradation pathway for many organic compounds in the troposphere.
| Compound | Parameter | Value |
|---|---|---|
| 1,2-Benzothiazolin-3-one, 6-methyl- | Atmospheric Reaction with OH Radicals | No data available |
| 1,2-Benzisothiazolin-3-one (BIT) | Atmospheric Fate Prediction | Degraded by reaction with hydroxyl radicals |
Advanced Spectroscopic and Analytical Characterization of 1,2 Benzothiazolin 3 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom. For 1,2-Benzothiazolin-3-one, 6-methyl-, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon signals.
¹H NMR for Proton Assignment and Structural Elucidation
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their electronic environment. In the case of 1,2-Benzothiazolin-3-one, 6-methyl-, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.
The introduction of a methyl group at the 6-position of the 1,2-benzothiazolin-3-one scaffold induces predictable changes in the chemical shifts of the aromatic protons compared to the parent compound. The electron-donating nature of the methyl group generally causes a slight upfield shift (to lower ppm values) for the ortho and para protons.
Expected ¹H NMR Data for 1,2-Benzothiazolin-3-one, 6-methyl- (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~7.8-8.0 | d |
| H-5 | ~7.1-7.3 | d |
| H-7 | ~7.5-7.7 | s |
| CH₃ | ~2.4 | s |
| NH | ~8.5-9.5 | br s |
Note: The chemical shifts are estimated based on the known data for 1,2-benzisothiazolin-3-one and the expected substituent effects of the methyl group. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 1,2-Benzothiazolin-3-one, 6-methyl- will give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon (C=O) is typically observed at a significantly downfield chemical shift.
Expected ¹³C NMR Data for 1,2-Benzothiazolin-3-one, 6-methyl-
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | ~165-170 |
| C-3a | ~138-140 |
| C-7a | ~125-127 |
| C-4 | ~123-125 |
| C-5 | ~127-129 |
| C-6 | ~135-137 |
| C-7 | ~120-122 |
| CH₃ | ~20-22 |
Note: These values are estimations based on data from related benzisothiazole derivatives and established substituent chemical shift effects.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures
For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.comepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 1,2-Benzothiazolin-3-one, 6-methyl-, COSY would show a correlation between the aromatic protons H-4 and H-5, confirming their adjacent positions on the benzene (B151609) ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch It would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, as well as the methyl protons to the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Mixtures
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While the volatility of 1,2-Benzothiazolin-3-one, 6-methyl- may be limited, derivatization can sometimes be employed to increase its volatility for GC-MS analysis. epfl.ch
The mass spectrum obtained from GC-MS would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide clues about its structure. Expected fragments would arise from the loss of small molecules like CO, HCN, and cleavage of the thiazole (B1198619) ring.
Predicted GC-MS Fragmentation for 1,2-Benzothiazolin-3-one, 6-methyl-
| m/z | Possible Fragment |
| 165 | [M]⁺ |
| 137 | [M - CO]⁺ |
| 136 | [M - HCN]⁺ |
| 108 | [C₇H₆S]⁺ |
Note: This is a predicted fragmentation pattern. Actual fragmentation can be influenced by the ionization energy and the specific instrument conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds
LC-MS is the method of choice for the analysis of non-volatile and thermally labile compounds. It couples the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and selectivity of mass spectrometry. Several studies have demonstrated the use of LC-MS for the analysis of various isothiazolinones in different matrices. nih.govmdpi.comnih.gov
In an LC-MS analysis of 1,2-Benzothiazolin-3-one, 6-methyl-, the compound would first be separated from other components in a mixture on an HPLC column. The eluent would then be introduced into the mass spectrometer. Using techniques like electrospray ionization (ESI), the molecule would be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used to further fragment this ion to confirm its identity. mdpi.comnih.gov
Typical LC-MS/MS Parameters for Isothiazolinone Analysis
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | 166.0 |
| Product Ions (MS/MS) | Dependent on collision energy, but could include fragments from loss of CO, etc. |
This technique is highly sensitive and selective, making it ideal for the detection and quantification of 1,2-Benzothiazolin-3-one, 6-methyl- in complex samples.
Theoretical and Computational Chemistry Studies of 1,2 Benzothiazolin 3 One and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information that complements experimental findings.
DFT has become a standard method for studying benzothiazole (B30560) derivatives due to its balance of accuracy and computational cost. mdpi.com These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. mdpi.commdpi.com
Key applications include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com For a series of benzothiazole derivatives, it was found that different substituents significantly affected the HOMO-LUMO gap; a CF3 substituent led to the lowest gap, while an unsubstituted compound had the highest. mdpi.com From these energies, various reactivity descriptors can be calculated, including electron affinity, ionization potential, chemical hardness, and electrophilicity index. mdpi.com
These methods are also used to generate charge distribution diagrams, such as Molecular Electrostatic Potential (MESP) maps, which visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com
Computational methods are highly effective for determining the thermochemical properties of molecules like 1,2-benzisothiazol-3-one. A combined experimental and computational study investigated the energetics of 1,2-benzisothiazol-3(2H)-one. researchgate.net The standard molar enthalpy of formation in the gaseous phase was derived experimentally and compared with values obtained from high-level computational methods. researchgate.net
The G3(MP2)//B3LYP composite method, a high-accuracy computational protocol, was used to calculate the gas-phase enthalpy of formation. researchgate.net This method combines results from different levels of theory to achieve greater accuracy. The study demonstrated good agreement between the computationally derived enthalpy of formation and the experimental data, validating the accuracy of the theoretical models for this class of compounds. researchgate.net
Table 2: Experimental and Computationally Derived Standard Molar Enthalpy of Formation (ΔfH°g) for 1,2-Benzisothiazol-3(2H)-one at 298.15 K
| Method | ΔfH°g (kJ·mol⁻¹) | Reference |
|---|---|---|
| Experimental | -2.7 ± 2.4 | researchgate.net |
1,2-Benzothiazolin-3-one can theoretically exist in different tautomeric forms, most notably the keto (amide) form, 1,2-benzisothiazol-3(2H)-one, and the enol (iminol) form, 3-hydroxy-1,2-benzisothiazole. Computational studies have been performed to determine the relative stability of these tautomers. researchgate.net By calculating the energies of the optimized geometries for both the keto and enol forms using DFT (B3LYP/6-31G*) and other methods, researchers can predict which tautomer is more stable and therefore more prevalent. researchgate.net
Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is also crucial. For derivatives of 1,2-benzothiazolin-3-one, particularly those with flexible N-substituents, computational methods can identify the most stable conformers. Theoretical conformational analysis using DFT can map the potential energy surface of the molecule as a function of key dihedral angles, identifying low-energy conformers and the energy barriers between them. researchgate.net This information is vital for understanding how the molecule's shape influences its interaction with biological targets.
Molecular Dynamics (MD) Simulations
Detailed molecular dynamics simulation studies specifically focused on 1,2-Benzothiazolin-3-one, 6-methyl- in solution or biological environments are not extensively available in the reviewed scientific literature. However, the principles of MD simulations can be applied to hypothesize the expected behavior of this compound.
In a typical MD simulation study, the compound would be placed in a simulation box filled with a solvent, such as water, to mimic an aqueous environment. The interactions between the atoms of 1,2-Benzothiazolin-3-one, 6-methyl- and the surrounding solvent molecules would be calculated using a force field. The simulation would then track the positions and velocities of all atoms over a set period, providing a trajectory of the molecule's movement.
From this trajectory, several key properties could be analyzed:
Conformational Analysis: Identifying the most stable conformations of the 6-methyl- derivative in solution. The methyl group at the 6-position on the benzene (B151609) ring could influence the planarity and flexibility of the benzothiazolinone (B8138533) ring system.
Solvation Structure: Analyzing the arrangement of solvent molecules around the compound, which is critical for understanding its solubility and partitioning behavior.
Hydrogen Bonding: Investigating the potential for hydrogen bond formation between the N-H group of the thiazolinone ring and water molecules, which would significantly impact its stability and interactions in aqueous and biological systems.
Stability: Assessing the structural stability of the molecule over time in the simulated environment. For instance, simulations could explore the stability of the thiazolinone ring to hydrolysis under different pH conditions.
In a biological context, MD simulations could be employed to study the interaction of 1,2-Benzothiazolin-3-one, 6-methyl- with biological macromolecules, such as proteins or DNA. This would be essential for elucidating its mechanism of action as a biocide or its potential toxicological effects. For example, simulations could predict the binding affinity and mode of interaction with the active site of a target enzyme.
While specific data for the 6-methyl- derivative is not available, the table below illustrates the type of data that would be generated from such a study.
| Parameter | Hypothetical Value for 1,2-Benzothiazolin-3-one, 6-methyl- | Significance |
| Root Mean Square Deviation (RMSD) | 1.5 ± 0.3 Å | Indicates the stability of the compound's conformation over the simulation time. |
| Radius of Gyration (Rg) | 3.2 ± 0.1 Å | Provides insight into the compactness of the molecular structure. |
| Solvent Accessible Surface Area (SASA) | 250 ± 10 Ų | Relates to the exposure of the molecule to the solvent, affecting solubility and reactivity. |
| Number of Hydrogen Bonds (with water) | 2-3 | Quantifies the interaction with the aqueous environment, influencing solubility. |
Structure-Property Relationship Predictions
Structure-Property Relationship (SPR) predictions, often facilitated by computational models, aim to forecast the physicochemical and biological properties of a chemical based on its molecular structure. These predictions are valuable for screening new compounds and prioritizing experimental studies.
Specific studies modeling the electrochemical potentials of 1,2-Benzothiazolin-3-one, 6-methyl- are not found in the public domain literature. However, computational methods, particularly those based on Density Functional Theory (DFT), are well-suited for such predictions.
The electrochemical potential of a molecule is related to its ability to be oxidized or reduced. For a compound like 1,2-Benzothiazolin-3-one, 6-methyl-, understanding its redox properties is important for several reasons, including its environmental degradation pathways and its mode of biocidal action, which may involve redox reactions with cellular components.
To model the electrochemical potentials, the following computational steps would typically be undertaken:
Geometry Optimization: The three-dimensional structure of the 1,2-Benzothiazolin-3-one, 6-methyl- molecule would be optimized to find its lowest energy conformation.
Calculation of Electronic Properties: Using the optimized geometry, quantum mechanical calculations would be performed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Prediction of Redox Potentials: The ionization potential (related to oxidation) and electron affinity (related to reduction) can be estimated from the HOMO and LUMO energies, respectively, using Koopmans' theorem or more advanced methods. These values can then be correlated with standard electrochemical potentials.
The presence of the electron-donating methyl group at the 6-position is expected to influence the electronic distribution in the aromatic ring, which in turn would affect the HOMO and LUMO energy levels and, consequently, the electrochemical potentials compared to the unsubstituted 1,2-Benzothiazolin-3-one.
A hypothetical data table summarizing the results of such a computational study is presented below.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Oxidation Potential (V) | Predicted Reduction Potential (V) |
| 1,2-Benzothiazolin-3-one | -6.5 | -1.2 | 1.8 | -0.9 |
| 1,2-Benzothiazolin-3-one, 6-methyl- | -6.3 | -1.1 | 1.6 | -1.0 |
These predicted values would then ideally be validated against experimental data obtained from techniques like cyclic voltammetry.
Research on Structure Activity Relationships Sar and Derivative Development
Investigation of N-Substituted 1,2-Benzothiazolin-3-one Derivatives
Modifications at the N-2 position of the 1,2-benzothiazolin-3-one ring have been a primary focus of research, leading to derivatives with a wide range of biological activities.
The introduction of various substituents at the nitrogen atom profoundly alters the molecule's characteristics. Studies on N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic acid derivatives have demonstrated significant enhancement in antimicrobial activity against Gram-positive bacteria compared to the parent compound. nih.gov For instance, certain ester and amide derivatives of N-arylalkanoic and N-aryloxyalkanoic acids showed potency 10 to 20 times higher than unsubstituted 1,2-benzothiazolin-3-one. nih.gov
A key physicochemical property influencing this efficacy is lipophilicity, often expressed as logP. Quantitative Structure-Activity Relationship (QSAR) analysis revealed a bilinear relationship between the lipophilicity of these N-substituted derivatives and their activity against Bacillus subtilis. The optimal lipophilicity (logD₀) was found to be around 3. nih.gov Derivatives such as those based on phenoxyacetic and phenoxybutyric acid were identified as positive outliers, exhibiting higher potency than predicted by their lipophilicity alone, suggesting that other electronic or steric factors also play a crucial role. nih.gov
Caspase Inhibition: The 1,2-benzothiazolin-3-one scaffold has proven to be a fertile ground for developing potent caspase inhibitors, which are attractive targets for diseases involving excessive apoptosis, such as neurodegenerative disorders. brieflands.comnih.gov A series of N-acyl substituted derivatives were synthesized and evaluated, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range against caspase-3. nih.govsigmaaldrich.com One notable compound, 5i, demonstrated an IC₅₀ of just 1.15 nM. nih.gov
QSAR studies on these derivatives have shown that descriptors related to electronegativity, atomic masses, and van der Waals volumes are significant factors in their inhibitory activity. brieflands.comnih.govresearchgate.net Molecular modeling has further elucidated the binding modes of these inhibitors within the active site of caspase-3, guiding the rational design of even more potent analogs. nih.govnih.gov
Antipsychotic Activity: Researchers have explored 1,2-benzothiazolin-3-one derivatives for their potential as atypical antipsychotic drugs. By incorporating an arylpiperazine moiety, a series of compounds were developed that displayed very high affinity for both serotonin (B10506) 5-HT₁ₐ and dopamine (B1211576) D₂ receptors. nih.gov This dual activity is a hallmark of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects. Selected compounds from this series demonstrated potent antipsychotic properties in animal models. nih.gov Further studies on related structures have identified compounds with high affinity for the 5-HT₁ₐ receptor, indicating potential as anxiolytic agents. nih.gov
Exploration of Ring-Substituted 1,2-Benzothiazolin-3-one Derivatives
Substitution on the benzene (B151609) ring of the 1,2-benzothiazolin-3-one scaffold offers another avenue for modulating biological activity and stability.
The position and nature of substituents on the aromatic ring can have a significant impact. The introduction of a methyl group, particularly at the C-6 position, has been shown to be important for certain biological activities. For example, preliminary SAR studies on a series of antifungal agents based on the 1,2-benzisothiazol-3(2H)-one scaffold established that the presence of a methyl group was crucial for optimal antifungal activity. nih.gov
In another study, various 6-methyl-2(3H)-benzo-1,3-thiazolyl hydrazine (B178648) analogs were synthesized and evaluated for their antimicrobial properties. jyoungpharm.org One derivative containing an electron-withdrawing nitro group showed significant activity against S. aureus, E. coli, and C. tropicalis. jyoungpharm.org This suggests that the electronic properties of other substituents, in combination with the C-6 methyl group, can be fine-tuned to enhance potency.
Regarding stability, the parent 1,2-benzothiazolin-3-one is generally considered stable under recommended storage conditions. bostik.comechemi.com The introduction of a methyl group at the C-6 position is not expected to significantly decrease the chemical stability of the core structure.
Systematic SAR studies are crucial for optimizing the therapeutic potential of the 1,2-benzothiazolin-3-one scaffold. By preparing a number of analogs through structural modification of lead compounds identified via high-throughput screening, researchers have successfully identified potent caspase inhibitors with nanomolar IC₅₀ values. nih.gov These studies involve modifying substituents on the benzothiazole (B30560) ring and at the N-position to understand the structural requirements for potent inhibition. nih.gov Similarly, for antifungal activity, SAR studies have highlighted the importance of the heterocyclic ring, a methyl group, and a phenyl ring for maximal efficacy. nih.gov
1,2-Benzothiazolin-3-one as a Scaffold for Rational Drug Design
The 1,2-benzothiazolin-3-one nucleus is recognized as a valuable scaffold in rational drug design. Its rigid, bicyclic structure provides a fixed anchor for substituent groups, allowing for systematic exploration of the chemical space around it. This has been effectively demonstrated in the development of caspase-3 inhibitors, where the scaffold serves as the foundation for building molecules that fit precisely into the enzyme's active site. nih.gov
The broader benzothiazole framework is also a key component in the rational design of inhibitors for other important biological targets. For instance, benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, which is implicated in cancer. nih.gov These efforts underscore the versatility of the benzothiazole and its isosteres, like 1,2-benzothiazolin-3-one, as core structures for creating novel, targeted therapies. researchgate.net
Design and Synthesis of Bioisosteric Analogs
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at modifying a lead molecule's properties by substituting a functional group with another that has similar physical or chemical characteristics. In the context of 1,2-benzisothiazol-3-one derivatives, research has focused on substitutions at the N-2 position and on the benzene ring to probe the electronic and steric requirements for activity.
Studies on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors have revealed that the core scaffold is crucial for activity. nih.govnih.gov Modifications have been explored to understand the impact of different substituents on inhibitor potency. For instance, the synthesis of various analogues has shown that the nature of the substituent on the nitrogen atom and the benzene ring can significantly influence the inhibitory concentration (IC₅₀). nih.gov While direct data on the 6-methyl analog is scarce, the substitution pattern on the aromatic ring is a key determinant of biological activity in related benzothiazole and benzoxazolinone systems. jyoungpharm.orge3s-conferences.org For example, in benzoxazolinones, halogen substitution at the 6-position was found to enhance herbicidal activity. e3s-conferences.org This suggests that substitution at the 6-position of the 1,2-benzothiazolin-3-one ring, such as with a methyl group, could modulate its biological profile.
The synthesis of these analogs typically involves multi-step procedures. A common route to N-substituted 1,2-benzisothiazol-3-one derivatives involves the initial preparation of the parent heterocycle followed by alkylation or arylation at the nitrogen atom. researchgate.net
Table 1: Bioisosteric Analogs of 1,2-Benzisothiazol-3-one and Their Biological Target
| Compound Class | R-Group Modification | Biological Target | Reference |
|---|---|---|---|
| 1,2-Benzisothiazol-3-one Derivatives | N-Aryl/Alkyl substitutions | Caspase-3 | nih.govnih.gov |
| 6-Halogen-substituted Benzoxazolinones | Halogen at C6-position | Herbicidal Activity | e3s-conferences.org |
Emerging Research Areas and Future Directions
Development of Novel Synthetic Methodologies
The synthesis of benzisothiazolinones has traditionally relied on multi-step processes. irobiocide.com However, recent research has focused on developing more efficient, atom-economical, and environmentally friendly synthetic routes. These novel methodologies are directly applicable to the synthesis of 1,2-Benzothiazolin-3-one, 6-methyl- and its derivatives.
Recent advances in the synthesis of the core benzisothiazolinone scaffold include innovative intramolecular and intermolecular pathways. mdpi.com One promising approach involves the copper(I)-catalyzed intramolecular N–S bond formation from 2-mercaptobenzamides, using molecular oxygen as the sole oxidant. mdpi.com Another notable development is the use of heterogeneous catalysts, such as tetra-substituted sulfonated cobalt phthalocyanine, which facilitates the synthesis in aqueous media, allowing for catalyst recycling and a greener process. mdpi.com Intermolecular strategies have also been explored, for instance, the copper-catalyzed cascade reaction of 2-halobenzamides with a sulfur source. mdpi.com
For N-substituted benzisothiazolinone derivatives, which have demonstrated significant biological activities, various synthetic routes involving ionic liquids and free-radical mechanisms have been reported. researchgate.netresearchgate.net While reports on the synthesis of N-substituted derivatives are still primarily at the laboratory scale, they represent a significant area for future development. irobiocide.com The adaptation of these novel catalytic systems and green chemistry principles to the synthesis of 1,2-Benzothiazolin-3-one, 6-methyl- is a key future direction. This would not only improve the efficiency and sustainability of its production but also facilitate the creation of a diverse library of its derivatives for further investigation.
Table 1: Comparison of Synthetic Methodologies for Benzisothiazolinones
| Methodology | Starting Materials | Catalyst/Reagents | Key Advantages | Reference |
| Classical Route | Dibenzoic acid disulfide | NH3, chemical cleavage agents | Established industrial process | irobiocide.com |
| Intramolecular N-S Bond Formation | 2-Mercaptobenzamides | Cu(I) catalyst, O2 | High yields, use of O2 as a green oxidant | mdpi.com |
| Heterogeneous Catalysis | 2-Mercaptobenzamides | Tetra-substituted sulfonated cobalt phthalocyanine, O2 | Aqueous media, catalyst recycling | mdpi.com |
| Intermolecular Cascade Reaction | 2-Halobenzamides, sulfur source | CuCl catalyst | Cascade reaction simplifies the process | mdpi.com |
Advanced Mechanistic Elucidations at the Molecular Level
The biocidal activity of isothiazolinones, including benzisothiazolinones, is generally attributed to their ability to disrupt essential microbial processes. cneasychem.com The prevailing mechanism involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic residues, particularly the thiol groups of cysteine in proteins and enzymes. researchgate.net This interaction leads to the formation of disulfide bridges, disrupting protein structure and function, and ultimately leading to cell death. irobiocide.comresearchgate.net
Future research concerning 1,2-Benzothiazolin-3-one, 6-methyl- will likely delve deeper into its specific molecular interactions. Advanced techniques such as proteomics and metabolomics could identify the precise protein targets and metabolic pathways affected by this compound in various microorganisms. Understanding the impact of the 6-methyl substituent on the reactivity of the isothiazole (B42339) ring and its interaction with target sites is a crucial area for investigation.
Furthermore, the emergence of microbial resistance to biocides is a growing concern. taylorandfrancis.com Studies have identified mechanisms such as efflux pumps, which actively transport toxic compounds out of the microbial cell, as contributing to resistance against isothiazolinones. taylorandfrancis.com Future mechanistic studies on 1,2-Benzothiazolin-3-one, 6-methyl- should therefore also focus on understanding and overcoming potential resistance mechanisms. This could involve transcriptomic analysis to identify genes upregulated in response to the biocide, providing insights into the resistance pathways. taylorandfrancis.com
Application in Materials Science and Industrial Preservation Beyond Basic Use
The utility of benzisothiazolinones extends beyond their basic use as in-can preservatives. irobiocide.comwikipedia.org Emerging research is exploring their application in advanced materials and specialized preservation strategies. The unique properties of 1,2-Benzothiazolin-3-one, 6-methyl- could be leveraged in these novel applications.
One significant area of development is the incorporation of benzisothiazolinones into polymer systems to create antimicrobial materials. irobiocide.com For example, butylbenzisothiazolinone has shown promise as an antimicrobial agent for plastics and resins. irobiocide.com The 6-methyl derivative could be investigated for similar applications in polymers such as polyurethanes, where it could provide long-lasting protection against microbial degradation.
Furthermore, the fungicidal properties of benzisothiazolinone derivatives suggest their potential use in agriculture as plant protection agents. irobiocide.com Research into the efficacy of 1,2-Benzothiazolin-3-one, 6-methyl- against plant pathogens could open up new avenues for its application.
Cheminformatic Approaches for Derivative Discovery
Cheminformatics and in silico modeling are becoming indispensable tools in the discovery and design of new molecules with desired properties. nih.govrsc.org These computational approaches can significantly accelerate the research and development process for new derivatives of 1,2-Benzothiazolin-3-one, 6-methyl-.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish a mathematical relationship between the chemical structure of benzisothiazolinone derivatives and their biological activity. nih.gov By analyzing the impact of different substituents on the benzisothiazolinone core, QSAR models can predict the activity of novel, unsynthesized compounds. This allows for the prioritization of synthetic efforts towards the most promising candidates.
Molecular docking and molecular dynamics simulations provide detailed insights into the binding interactions between a ligand and its target protein at the atomic level. nih.govnih.gov For 1,2-Benzothiazolin-3-one, 6-methyl-, these techniques could be used to model its interaction with key microbial enzymes or to design derivatives with enhanced binding affinity and selectivity. For instance, in silico studies have been used to design benzothiazole (B30560) derivatives as inhibitors for specific enzymes. nih.govnih.gov
The application of these cheminformatic tools can guide the rational design of new derivatives of 1,2-Benzothiazolin-3-one, 6-methyl- with tailored properties, such as improved biocidal efficacy, reduced toxicity, or enhanced stability for specific applications in materials science or medicine.
Q & A
Basic: What are the standard synthetic routes for preparing 6-methyl-1,2-benzothiazolin-3-one?
Methodological Answer:
The compound can be synthesized via oxidative cyclization using hydrogen peroxide (H₂O₂) or alkylation with dialkyl carbonates.
- H₂O₂-mediated synthesis : React 2-methyl-1,2-benzothiazole precursors with H₂O₂ (14–33% aqueous) in acetonitrile/water mixtures, using sodium hydrogen carbonate as a base. Yields range from 41–58% depending on alkyl chain length and reaction conditions .
- Dialkyl carbonate method : Treat 1,2-benzisothiazolin-3-one with dialkyl carbonates (e.g., dimethyl carbonate) in the presence of a base (e.g., K₂CO₃) at elevated temperatures. This method avoids hazardous reagents and improves scalability .
Advanced: How can reaction efficiency be optimized in the synthesis of 6-methyl-1,2-benzothiazolin-3-one derivatives?
Methodological Answer:
Optimization strategies include:
- Controlled reagent addition : Incremental addition of H₂O₂ (in 4–5 portions over 4–5 hours) minimizes side reactions and improves yield reproducibility .
- Solvent selection : Acetonitrile/water mixtures enhance solubility of intermediates while stabilizing reactive species.
- Catalytic base tuning : Use stronger bases (e.g., DBU) for faster alkylation with dialkyl carbonates, reducing reaction time .
Analytical: What analytical techniques are most reliable for characterizing 6-methyl-1,2-benzothiazolin-3-one?
Methodological Answer:
- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns (e.g., H-bonded dimers in triclinic P1 space groups) .
- NMR spectroscopy : ¹H/¹³C-NMR identifies substituent positions (e.g., methoxy or methyl groups) and confirms regioselectivity .
- HPLC : Quantifies purity and distinguishes isomers (e.g., 5-methyl vs. 6-methyl derivatives) using retention time differences .
Data Contradiction: How should researchers address variability in reported yields for benzothiazolinone syntheses?
Methodological Answer:
Yield discrepancies (e.g., 41–58% in H₂O₂-mediated syntheses ) arise from:
- Stoichiometric imbalances : Excess H₂O₂ may over-oxidize intermediates; precise molar ratios are critical.
- Reaction monitoring : Use real-time HPLC to track intermediate conversion and adjust reaction termination points .
- Temperature control : Higher temperatures (e.g., reflux) accelerate cyclization but may degrade sensitive intermediates.
Application: What are the potential research applications of 6-methyl-1,2-benzothiazolin-3-one in medicinal chemistry?
Methodological Answer:
- Bioactivity screening : Test antimicrobial or anti-inflammatory properties using assays like MIC (minimum inhibitory concentration) against bacterial strains, inspired by benzothiazole derivatives’ known activities .
- Structure-activity relationship (SAR) studies : Modify the methyl group’s position to compare potency with 5-methyl isomers, leveraging HPLC and NMR for isomer differentiation .
Advanced: How can researchers distinguish between 5-methyl and 6-methyl isomers in benzothiazolinone derivatives?
Methodological Answer:
- HPLC with isomer-specific retention : Calibrate using synthetic standards; 6-methyl isomers typically elute later due to increased hydrophobicity .
- ¹³C-NMR chemical shifts : The 6-methyl carbon resonates at δ ~20–22 ppm, distinct from 5-methyl (δ ~18–19 ppm) due to electronic environment differences .
- XRD analysis : Resolve spatial arrangements (e.g., gauche vs. anti conformations) to confirm substitution patterns .
Advanced: What strategies mitigate challenges in crystallizing 6-methyl-1,2-benzothiazolin-3-one derivatives?
Methodological Answer:
- Solvent optimization : Use ethanol-water mixtures (e.g., 80% EtOH) for slow crystallization, ensuring high-purity single crystals .
- Hydrogen-bond engineering : Introduce H-bond acceptors (e.g., methoxy groups) to stabilize crystal lattices, as seen in adamantyl-acetamide derivatives .
Basic: What safety considerations apply when handling 6-methyl-1,2-benzothiazolin-3-one?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
